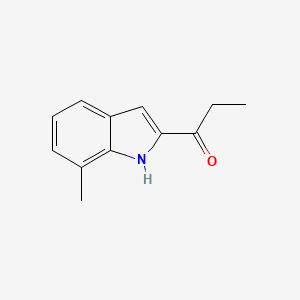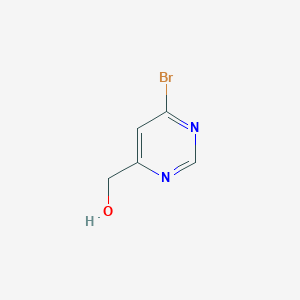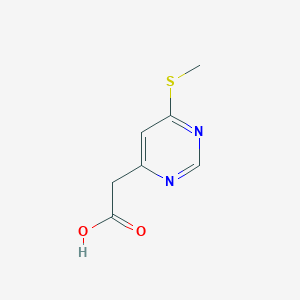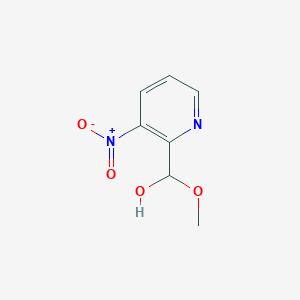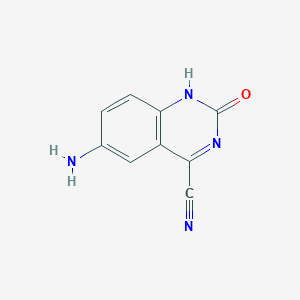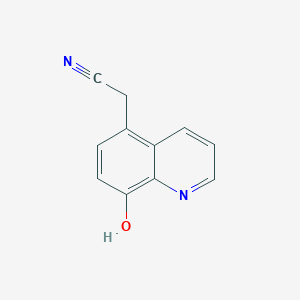
2-(8-Hydroxyquinolin-5-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-Hydroxyquinolin-5-yl)acetonitrile is an organic compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic compounds with a wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the hydroxy group at the 8th position and the acetonitrile group at the 2nd position of the quinoline ring imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Hydroxyquinolin-5-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the alkylation of 8-hydroxyquinoline with a suitable alkylating agent such as bromoacetonitrile. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(8-Hydroxyquinolin-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学研究应用
2-(8-Hydroxyquinolin-5-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, anticancer, and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of corrosion inhibitors, dyes, and fluorescent probes.
作用机制
The mechanism of action of 2-(8-Hydroxyquinolin-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group at the 8th position can chelate metal ions, leading to the inhibition of metalloenzymes. Additionally, the compound can interact with DNA and proteins, affecting their function and leading to various biological effects. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
相似化合物的比较
2-(8-Hydroxyquinolin-5-yl)acetonitrile can be compared with other similar compounds such as:
8-Hydroxyquinoline: Lacks the acetonitrile group, which imparts different chemical properties and biological activities.
2-(8-Hydroxyquinolin-5-yl)ethylamine: Contains an amine group instead of a nitrile group, leading to different reactivity and applications.
5,7-Dihydroxyquinoline: Contains additional hydroxy groups, resulting in different chemical behavior and biological effects.
属性
分子式 |
C11H8N2O |
|---|---|
分子量 |
184.19 g/mol |
IUPAC 名称 |
2-(8-hydroxyquinolin-5-yl)acetonitrile |
InChI |
InChI=1S/C11H8N2O/c12-6-5-8-3-4-10(14)11-9(8)2-1-7-13-11/h1-4,7,14H,5H2 |
InChI 键 |
DWKVIBSCIQLUEW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11908207.png)
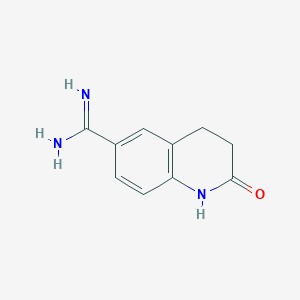
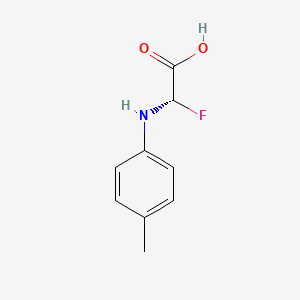


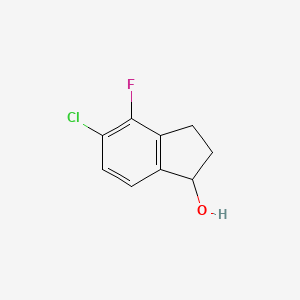
![8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11908240.png)
